molecular formula C20H17ClN4O2S B2937799 N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide CAS No. 872688-58-9

N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2937799
CAS No.: 872688-58-9
M. Wt: 412.89
InChI Key: SJWIFOBBDKWUEJ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction.

    Thioether formation: The thiol group is introduced via a substitution reaction with a suitable halide.

    Acetamidophenyl group attachment: This step involves the formation of an amide bond between the acetamidophenyl group and the pyridazine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic rings or the pyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated reagents, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds of this nature are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases like cancer, inflammation, or infections.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction could involve binding to the active site or altering the conformation of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
  • N-(4-acetamidophenyl)-2-((6-(4-methylphenyl)pyridazin-3-yl)thio)acetamide

Uniqueness

N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity. This structural feature might enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-13(26)22-16-6-8-17(9-7-16)23-19(27)12-28-20-11-10-18(24-25-20)14-2-4-15(21)5-3-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWIFOBBDKWUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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